6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid
Overview
Description
6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid is a versatile chemical compound with the molecular formula C10H12N2O3 and a molar mass of 208.21 g/mol . This compound is known for its unique properties, making it valuable in various scientific research fields, including drug discovery, cancer therapeutics, and chemical biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with 2-(aziridin-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction parameters are carefully controlled to meet the stringent requirements of industrial production .
Chemical Reactions Analysis
Types of Reactions
6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various aziridine derivatives .
Scientific Research Applications
6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The aziridine ring is known for its reactivity, which allows it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in drug design to target specific proteins and enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Aziridin-1-ylethoxy)pyridine-3-carboxylic acid
- 6-(2-Aziridin-1-ylethoxy)pyridine-4-carboxylic acid
- 6-(2-Aziridin-1-ylethoxy)pyridine-5-carboxylic acid
Uniqueness
6-(2-Aziridin-1-ylethoxy)pyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
6-[2-(aziridin-1-yl)ethoxy]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)8-2-1-3-9(11-8)15-7-6-12-4-5-12/h1-3H,4-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWGXNMTXGARTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCOC2=CC=CC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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